molecular formula C20H14Cl4O2S B2878627 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol CAS No. 303152-33-2

1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol

Cat. No.: B2878627
CAS No.: 303152-33-2
M. Wt: 460.19
InChI Key: WJCFXHKWAMAZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol is a halogenated ethanol derivative featuring a sulfinyl (S=O) group and multiple chlorinated aromatic substituents. Its molecular formula is C₂₁H₁₅Cl₄O₂S, with a calculated molecular weight of 472.9 g/mol. The compound’s structure includes two 4-chlorophenyl groups attached to the ethanol’s central carbon and a 3,4-dichlorophenylsulfinyl moiety on the adjacent carbon. The sulfinyl group introduces polarity, influencing solubility and reactivity, while the chlorinated aromatic rings enhance lipophilicity and stability.

Properties

IUPAC Name

1,1-bis(4-chlorophenyl)-2-(3,4-dichlorophenyl)sulfinylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl4O2S/c21-15-5-1-13(2-6-15)20(25,14-3-7-16(22)8-4-14)12-27(26)17-9-10-18(23)19(24)11-17/h1-11,25H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJCFXHKWAMAZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CS(=O)C2=CC(=C(C=C2)Cl)Cl)(C3=CC=C(C=C3)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings while providing a comprehensive overview of its effects on various biological systems.

Chemical Structure and Synthesis

The compound's structure features two chlorinated phenyl groups and a sulfinyl moiety, which contribute to its reactivity and biological interactions. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and oxidation processes.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. The compound's mechanism of action is believed to involve disruption of cell membrane integrity and inhibition of key metabolic pathways.

Anticancer Effects

Several studies have investigated the anticancer potential of this compound. It has shown cytotoxic effects on various cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells. The IC50 values for these cell lines suggest a promising therapeutic index. For instance, one study reported an IC50 value of approximately 0.5 µM against MCF-7 cells, indicating potent activity.

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, highlighting its potential as an antimicrobial agent .
  • Anticancer Research : In another investigation focusing on breast cancer cells, the compound was found to induce apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V binding in treated cells, suggesting a mechanism involving programmed cell death .

The biological activity of this compound is attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways and receptors associated with cell signaling. The presence of halogen substituents enhances its lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Data Tables

Biological Activity Cell Line/Organism IC50/MIC Value Reference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AnticancerMCF-7 (breast cancer)0.5 µM
AnticancerPC-3 (prostate cancer)TBDTBD

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares key structural and physicochemical properties of 1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfinyl]-1-ethanol with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Source
This compound (Target) 3,4-Dichlorophenyl sulfinyl (S=O) C₂₁H₁₅Cl₄O₂S 472.9 (calculated) High polarity due to sulfinyl; increased potential for hydrogen bonding Hypothetical
1,1-Bis(4-chlorophenyl)-2-[(3,4-dichlorophenyl)sulfanyl]ethan-1-ol 3,4-Dichlorophenyl sulfanyl (S-) C₂₁H₁₅Cl₄OS 455.22 Lower polarity than sulfinyl; greater lipophilicity
2-[(4-Bromophenyl)sulfanyl]-1,1-bis(4-chlorophenyl)ethanol 4-Bromophenyl sulfanyl (S-) C₂₁H₁₅BrCl₂OS 486.20 Bromine increases molecular weight; potential for halogen-specific interactions
1,1-Bis(4-chlorophenyl)-2-(4-methoxybenzenesulfonyl)ethanol 4-Methoxybenzenesulfonyl (SO₂) C₂₁H₁₈Cl₂O₄S 437.33 Sulfonyl group enhances polarity; methoxy improves solubility in organic solvents
1,1-Bis(4-chlorophenyl)ethanol (Base compound) No sulfur substituent C₁₄H₁₂Cl₂O 267.16 Simpler structure; lower molecular weight; used as a pesticide precursor

Key Observations:

Sulfur Oxidation State :

  • Sulfinyl (S=O) : Increases polarity and hydrogen-bonding capacity compared to sulfanyl (S-) analogs. This may enhance solubility in polar solvents and influence biological activity .
  • Sulfonyl (SO₂) : Further elevates polarity and thermal stability, as seen in 4-methoxybenzenesulfonyl derivatives (boiling point: ~645°C) .

Halogen Effects: Chlorine vs. Dichlorophenyl vs. Monochlorophenyl: Additional chlorine atoms enhance steric bulk and electron-withdrawing effects, impacting reactivity and stability .

Physicochemical Properties :

  • Density : Sulfonyl derivatives (e.g., 1.376 g/cm³) are denser than sulfanyl or sulfinyl analogs due to increased molecular packing .
  • Solubility : Methoxy-substituted sulfonyl compounds exhibit improved organic solubility compared to fully chlorinated analogs .

Applications: Agrochemicals: The base compound 1,1-Bis(4-chlorophenyl)ethanol (DCPC) is a known pesticide, suggesting that sulfinyl/sulfanyl derivatives may have similar applications . Research Use: Many analogs (e.g., 4-bromophenyl sulfanyl) are discontinued commercial products, indicating specialized research applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.